![molecular formula C8H10N2O3 B1389861 5,6-Dimethoxynicotinaldehyde oxime CAS No. 1138443-93-2](/img/structure/B1389861.png)
5,6-Dimethoxynicotinaldehyde oxime
Overview
Description
5,6-Dimethoxynicotinaldehyde oxime is an organic compound with the empirical formula C8H10N2O3 . It is a member of the oxime class of compounds, which are known for their wide applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 5,6-Dimethoxynicotinaldehyde oxime is represented by the SMILES string COc1cc(\\C=N\\O)cnc1OC
. This indicates that the molecule contains a carbon-nitrogen double bond (C=N), characteristic of oximes, along with methoxy (OCH3) and hydroxy (OH) functional groups .
Physical And Chemical Properties Analysis
5,6-Dimethoxynicotinaldehyde oxime is a solid compound . Like other oximes, it is expected to have distinctive melting and boiling points, which can be used to distinguish it from other compounds .
Safety and Hazards
Future Directions
Future research on oximes like 5,6-Dimethoxynicotinaldehyde oxime could focus on improving their ability to cross the blood-brain barrier, which is a current challenge in the treatment of organophosphorus poisoning . Additionally, the development of novel oximes with a broader spectrum against organophosphorus nerve agents and pesticides could be a potential area of exploration .
properties
IUPAC Name |
(NE)-N-[(5,6-dimethoxypyridin-3-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-3-6(5-10-11)4-9-8(7)13-2/h3-5,11H,1-2H3/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPKWZVQQZZGSX-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C=NO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(N=CC(=C1)/C=N/O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673845 | |
Record name | N-[(E)-(5,6-Dimethoxypyridin-3-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxynicotinaldehyde oxime | |
CAS RN |
1138443-93-2 | |
Record name | N-[(E)-(5,6-Dimethoxypyridin-3-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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